5-Formyl-2-furancarboxylic acid basic properties
5-Formyl-2-furancarboxylic acid basic properties
An In-depth Technical Guide to the Basic Properties of 5-Formyl-2-furancarboxylic Acid
Abstract
5-Formyl-2-furancarboxylic acid (FFCA), also known as 5-carboxyfurfural, is a versatile bifunctional organic compound derived from biomass. It features a furan (B31954) ring substituted with both a carboxylic acid and a formyl (aldehyde) group, making it a valuable building block in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of FFCA, its synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the production of value-added chemicals and its potential in drug development.[1]
Chemical and Physical Properties
5-Formyl-2-furancarboxylic acid is typically a white to tan crystalline solid.[1][2][4] The presence of both a carboxylic acid and an aldehyde group on the furan ring imparts unique reactivity to the molecule.[1][3] It is considered a member of the furoic acids and is the conjugate acid of a 5-formyl-2-furoate.[2][5]
Quantitative Data Summary
The key physical and chemical properties of FFCA are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄O₄ | [1][4][5][6][7][8][9][10] |
| Molecular Weight | 140.09 g/mol | [1][2][4][5][6][7][8][10] |
| CAS Number | 13529-17-4 | [1][2][4][6][7][9] |
| Melting Point | 206 - 212 °C | [1] |
| 209 °C | [2][4][8] | |
| Boiling Point (Predicted) | 356.9 ± 27.0 °C at 760 mmHg | [2][4][8] |
| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [2][4][8] |
| pKa (Predicted) | 2.57 ± 0.10 | [2][4][8] |
| Solubility | Slightly soluble in DMSO and Methanol. | [2][4][8] |
| Soluble in polar solvents.[3] | ||
| Appearance | White to yellow to orange crystalline powder.[1] | |
| Tan solid.[2][4] | ||
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
| XLogP3 | 0.6 | [4][5] |
Synthesis of 5-Formyl-2-furancarboxylic Acid
FFCA is a key intermediate in the oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer for polymer production.[11][12] The synthesis of FFCA is most commonly achieved through the selective oxidation of HMF.
There are two primary oxidation pathways from HMF to FDCA, both of which involve FFCA as an intermediate.[11][13]
-
Oxidation of the alcohol group in HMF to an aldehyde, forming 2,5-diformylfuran (DFF), followed by oxidation of one aldehyde group to a carboxylic acid to yield FFCA.
-
Oxidation of the aldehyde group in HMF to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by oxidation of the alcohol group to yield FFCA.[12][13]
Various catalytic systems have been developed for the selective oxidation of HMF to FFCA, including those based on copper/cerium oxides and ruthenium on activated carbon.[13] A catalyst of copper/cerium oxides has been shown to achieve a 99% conversion of HMF with 90% selectivity towards FFCA in water, using oxygen as the oxidant.[13]
Figure 1: Key intermediate role of FFCA in the oxidation of HMF to FDCA.
Experimental Protocols
This section provides a representative methodology for the synthesis of FFCA via the catalytic oxidation of HMF. This protocol is a generalized summary based on common laboratory practices.
Representative Protocol: Selective Oxidation of HMF to FFCA
Objective: To synthesize 5-Formyl-2-furancarboxylic acid (FFCA) from 5-(hydroxymethyl)furfural (HMF) using a selective oxidation catalyst.
Materials:
-
5-(hydroxymethyl)furfural (HMF)
-
Catalyst (e.g., Copper/Cerium mixed oxide)
-
Solvent (e.g., deionized water)
-
Pressurized oxygen or air
-
High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Reactor Setup: A high-pressure batch reactor is charged with a specific amount of HMF, the catalyst, and the solvent (water).
-
Reaction Conditions: The reactor is sealed, pressurized with oxygen or air to the desired pressure, and heated to the target temperature (e.g., 100-150°C). The mixture is stirred vigorously to ensure proper mixing and mass transfer.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals. The samples are filtered to remove the catalyst and then analyzed by HPLC to determine the conversion of HMF and the selectivity towards FFCA and other products.[14]
-
Catalyst Recovery: Upon completion, the reactor is cooled, and the solid catalyst is recovered by filtration for potential reuse.[13]
-
Product Isolation: The FFCA product in the aqueous solution can be isolated and purified through techniques such as acidification (to decrease solubility) followed by filtration or extraction with an appropriate organic solvent, and subsequent crystallization.
Figure 2: Generalized workflow for the synthesis of FFCA.
Reactivity and Applications
The dual functionality of FFCA makes it a highly adaptable molecule for chemical synthesis.[1][15]
-
Aldehyde Group: The formyl group can participate in nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation to the corresponding carboxylic acid (yielding FDCA).[1][15]
-
Carboxylic Acid Group: The carboxyl group can undergo esterification, amidation, or reduction.[15]
This reactivity profile makes FFCA a valuable building block for creating a diverse range of furan derivatives.[1] Its applications are found in several fields:
-
Pharmaceutical Development: The furan scaffold is present in many bioactive molecules. FFCA serves as a precursor for novel heterocyclic compounds that are essential in drug discovery, with potential applications in developing anti-inflammatory and anti-cancer agents.[1]
-
Agrochemicals: It is used in the synthesis of new agrochemicals.[1][3]
-
Materials Science: As the primary intermediate to FDCA, FFCA is critical in the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), a sustainable alternative to petroleum-based plastics.[16]
-
Fine Chemicals: It is an important intermediate in the production of various fine chemicals, dyes, and fragrances.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Formyl-2-furancarboxylic acid is classified as causing serious eye irritation and skin irritation.[5][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: Standard precautions such as wearing protective gloves, eye protection, and washing skin thoroughly after handling are recommended.[5]
-
Storage: The compound should be stored in a cool, dark place, often under an inert atmosphere, with some suppliers recommending freezer storage at temperatures of -20°C or below.[2][4][6][8]
Conclusion
5-Formyl-2-furancarboxylic acid is a pivotal platform chemical with significant potential derived from its bifunctional nature and its origin from renewable biomass. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable intermediate in the synthesis of sustainable polymers, pharmaceuticals, and other high-value chemicals. Further research into efficient and selective catalytic systems for its production will continue to enhance its role in the development of a green and sustainable chemical industry.
References
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